molecular formula C17H13BrN2OS B3737770 N-(4-bromophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(4-bromophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B3737770
M. Wt: 373.3 g/mol
InChI Key: JKHBXKLXDFLNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The molecule also contains bromophenyl, methyl, and phenyl groups .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on the specific conditions and reagents used. Typically, reactions could involve the bromophenyl, methyl, or phenyl groups, or the thiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

Like all chemicals, a compound like this should be handled with care. Potential hazards could include skin and eye irritation, and inhalation or ingestion could be harmful .

Future Directions

Future research on a compound like this could involve exploring its potential uses, such as in the development of new drugs or materials. This could involve testing its biological activity, studying its physical and chemical properties, and optimizing its synthesis .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c1-11-15(16(21)20-14-9-7-13(18)8-10-14)22-17(19-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHBXKLXDFLNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.